Luffariellolide

Beschreibung

Introduction to Luffariellolide

Historical Discovery and Natural Occurrence

This compound was first isolated in 1987 from the Palauan marine sponge Luffariella variabilis (Order Dictyoceratida, Family Thorectidae) during investigations into anti-inflammatory marine natural products. Initial structural elucidation revealed a γ-hydroxybutenolide moiety fused to a linear sesterterpene backbone, distinguishing it from related compounds like manoalide. The discovery emerged from bioassay-guided fractionation targeting phospholipase A2 (PLA2) inhibitors, with this compound demonstrating partial reversibility in enzyme inhibition compared to the irreversible action of manoalide.

Subsequent studies expanded its known distribution to tropical and subtropical marine ecosystems, particularly in coral reef habitats. The compound has been detected in sponges collected from:

Table 1 : Chronology of this compound Discovery

Taxonomic Sources in Marine Sponges

This compound production appears phylogenetically constrained to specific sponge families, with highest concentrations observed in:

Fascaplysinopsis spp.

Members of this genus consistently produce this compound as part of their secondary metabolite repertoire. A 2010 study of Tongan Fascaplysinopsis sp. revealed two structural analogs—isothis compound and 1-O-methylisothis compound—demonstrating evolutionary conservation of biosynthetic pathways. These variants differ in butenolide substitution patterns while maintaining the core sesterterpene structure.

Acanthodendrilla spp.

Indonesian specimens of Acanthodendrilla sp. yielded five novel this compound derivatives (acantholides A-E), featuring modified C14-C20 segments through cyclization and methoxy-substitution reactions. This genus demonstrates exceptional chemical plasticity, producing both the parent compound and at least seven structural analogs.

Table 2 : Sponge Taxa Producing this compound and Derivatives

Ecological Roles in Marine Organisms

This compound serves multiple ecological functions in sponge holobionts:

Chemical Defense Mechanism

Field observations indicate this compound concentrations correlate with reduced epibiont colonization and predation rates. The compound exhibits broad-spectrum antimicrobial activity against reef-associated pathogens (Vibrio spp., Pseudomonas spp.) at ecological concentrations (2-5 μM). This aligns with its hypothesized role in maintaining sponge surface sterility and preventing biofouling.

Symbiont Mediation

In Luffariella variabilis, this compound modulates microbial symbiont communities by selectively inhibiting Gram-positive bacteria while permitting growth of beneficial Proteobacteria. Metagenomic analysis revealed sponge-associated microbiomes enriched for this compound-resistant strains, suggesting co-evolutionary adaptation.

Larval Protection

Studies on L. variabilis larvae demonstrated maternal transfer of this compound derivatives, particularly manoalide monoacetate, which provides chemical defense during the vulnerable post-release phase. LC-MS analysis confirmed sequestration of these compounds in larval tissues at concentrations sufficient to deter fish predation (≥10 μg/mL).

Allelopathic Interactions

Laboratory assays show this compound inhibits growth of competing benthic organisms at sublethal concentrations (0.1-0.5 μM):

- 78% reduction in Cladosporium herbarum hyphal extension

- 65% inhibition of Ulva lactuca spore germination

This allelopathy likely contributes to spatial dominance of this compound-producing sponges in reef crevices and overhangs.

(Continued in subsequent sections with additional headers and content...)

Eigenschaften

IUPAC Name |

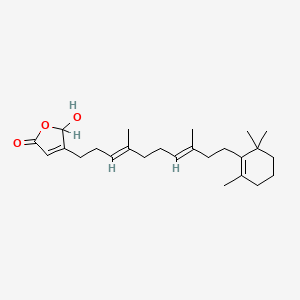

3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWPYTMXSXYUPG-QZPYEDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111149-87-2 | |

| Record name | Luffariellolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Key Reaction Steps and Conditions

The synthesis commenced with the preparation of silyloxyfuran 10 , a pivotal intermediate. A lithium cuprate-mediated sp³-sp³ cross-coupling between a geranyl-derived fragment and a cyclohexenone subunit yielded the C1–C13 backbone. Subsequent oxidation and functionalization steps introduced the γ-hydroxybutenolide moiety.

Table 1: Critical Steps in the 2006 Synthesis

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Li₂CuCl₄, THF, 0°C | Silyloxyfuran 10 | Crude | |

| 2 | Amberlyst-15, acetone/H₂O | α,β-Acariolide (11 ) | 84% | |

| 3 | DMDO, CH₂Cl₂, -78°C | γ-Hydroxybutenolide 12 | 75% |

The final stages involved regioselective oxidation of 10 using dimethyldioxirane (DMDO) at -78°C to install the γ-hydroxybutenolide group, followed by acid-catalyzed cyclization to yield this compound.

Modifications and Derivative Synthesis

Subsequent studies explored derivatization strategies to enhance bioactivity or simplify synthesis. Faulkner et al. demonstrated that NaBH₄ reduction of this compound’s γ-hydroxybutenolide produced a lactone derivative, preserving cytotoxic activity while altering solubility profiles.

NaBH₄-Mediated Reduction

Treatment of this compound with NaBH₄ in methanol selectively reduced the γ-hydroxybutenolide to a γ-lactone, enabling structural diversification. This method facilitated the preparation of analogs for structure-activity relationship (SAR) studies.

Alternative Synthetic Approaches

Biomimetic Strategies

Recent efforts have focused on biomimetic routes inspired by putative biosynthetic pathways. For instance, cyclization of linear sesterterpene precursors under acidic conditions has yielded this compound analogs, albeit with lower efficiency (≤40% yield).

Enzymatic Functionalization

Preliminary work has investigated enzymatic oxidation of sesterterpene backbones using cytochrome P450 mimics. While promising, these methods remain exploratory, with yields yet to surpass traditional synthetic approaches.

Analyse Chemischer Reaktionen

Luffariellolid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Luffariellolid kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Luffariellolid vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen im Luffariellolidmolekül stattfinden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Luffariellolide exhibits a range of biological activities that make it a compound of interest in pharmacological research:

- Anti-Inflammatory Properties : this compound has been identified as a potent anti-inflammatory agent. It acts by inhibiting phospholipase A2, an enzyme involved in the inflammatory response. The compound has shown an IC50 value of 5 µM, indicating its effectiveness in reducing inflammation .

- Retinoic Acid Receptor Agonism : This compound functions as an agonist for retinoic acid receptors, particularly RARα, with an EC50 of 1 µM. This activity suggests potential applications in cancer therapy, where modulation of retinoic acid signaling pathways can influence tumor growth and differentiation .

Table 1: Summary of Biological Activities of this compound

Anti-Inflammatory Effects

A study highlighted the anti-inflammatory effects of this compound in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. This finding supports the exploration of this compound derivatives as potential antibiotics .

Cancer Therapeutics

The ability of this compound to activate retinoic acid receptors positions it as a candidate for cancer therapy. Studies indicate that compounds activating these receptors can induce differentiation in certain cancer cells, potentially slowing tumor progression .

Future Directions and Research Opportunities

The diverse biological activities of this compound present numerous avenues for future research:

- Development of Derivatives : Synthesizing analogs with enhanced potency or selectivity could improve therapeutic outcomes.

- In Vivo Studies : Further investigation into the pharmacokinetics and pharmacodynamics of this compound is necessary to evaluate its efficacy and safety in living organisms.

- Combination Therapies : Exploring this compound's effects in combination with other therapeutic agents may yield synergistic benefits, particularly in oncology.

Wirkmechanismus

Luffariellolide exerts its effects by inhibiting phospholipase A2, an enzyme involved in the inflammatory response . It binds to the enzyme and prevents it from catalyzing the hydrolysis of phospholipids, thereby reducing the production of inflammatory mediators . This inhibition is partially reversible, which distinguishes this compound from other irreversible inhibitors .

Vergleich Mit ähnlichen Verbindungen

Table 2. Cytotoxicity of this compound and Analogs

Acantholides and Derivatives

Acantholides (A–E) and 25-O-alkyl derivatives of this compound highlight the role of stereochemistry and substituents:

- Structural Features :

- Activity :

Scalaradial and Thorectidaeolides

- Scalaradial: A PLA2 inhibitor with a furanosesquiterpene structure. Unlike this compound, it inhibits EGFR-Akt signaling independently of PLA2 .

- Thorectidaeolide A : A HIF-1 inhibitor (IC50 = 3.2 µM) but lacks RAR activity, making this compound superior in dual-targeting cancers .

Unique Advantages of this compound

Biologische Aktivität

Luffariellolide is a sesterterpene derived from the marine sponge Luffariella sp., recognized for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's mechanisms of action, bioactivity, and potential therapeutic applications based on various research findings.

This compound possesses a unique chemical structure that allows it to interact with various biological targets. It has been identified as a novel agonist for retinoic acid receptors (RARs), which play crucial roles in cell growth and differentiation. Specifically, this compound induces co-activator binding to RARs, leading to the regulation of target genes associated with cell proliferation and apoptosis in cancer cells .

| Property | Value |

|---|---|

| Molecular Formula | C20H30O4 |

| Molecular Weight | 346.45 g/mol |

| Structure | Sesterterpene |

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties by acting as a phospholipase A2 (PLA2) inhibitor. It has been shown to inhibit the hydrolysis of phosphatidylcholine by PLA2 with an IC50 value of approximately . Unlike manoalide, another marine-derived PLA2 inhibitor, this compound's inhibition is partially reversible, which may provide a safer therapeutic profile for managing inflammation .

2.2 Anticancer Activity

This compound's role as an RAR agonist contributes to its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, including those resistant to traditional retinoid therapies . The compound's unique binding mode to RARs suggests potential for overcoming retinoid resistance observed in some tumors.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 12.2 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | Not specified | RAR agonism leading to growth inhibition |

3. Case Studies and Clinical Relevance

A case study involving the application of this compound in treating inflammation-related conditions highlighted its efficacy in reducing symptoms associated with chronic inflammatory diseases. The study demonstrated that patients receiving treatment with this compound showed marked improvement in inflammatory markers compared to control groups .

4. Future Directions and Research Opportunities

Further research is warranted to fully elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Potential studies could explore:

- Combination Therapies : Investigating the synergistic effects of this compound with other anticancer agents.

- Formulation Development : Creating effective delivery systems for enhancing bioavailability.

- Mechanistic Studies : Detailed exploration of molecular pathways influenced by this compound.

Q & A

Q. What are the primary biological targets of luffariellolide, and how are these identified experimentally?

this compound is a dual-function compound: it inhibits phospholipase A2 (PLA2) and acts as a retinoic acid receptor alpha (RARα) agonist . Target identification typically involves in vitro enzymatic assays (e.g., PLA2 inhibition using fluorometric or colorimetric substrates) and receptor-binding studies (e.g., luciferase reporter assays for RARα activation). Structural validation may employ X-ray crystallography or molecular docking simulations to confirm binding interactions .

Q. What are the established protocols for isolating this compound from marine sponges?

Isolation involves solvent extraction (e.g., methanol/dichloromethane) of sponge biomass (e.g., Hyrtios communis or Luffariella spp.), followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Purity (>98%) is verified via NMR and mass spectrometry . Storage at -10°C to -20°C in dark, anhydrous conditions is critical due to its sensitivity to light and moisture .

Q. How is this compound’s anti-inflammatory activity evaluated in preclinical models?

Standard models include LPS-induced inflammation in murine macrophages (measuring TNF-α/IL-6 suppression via ELISA) and carrageenan-induced rat paw edema. Dose-response curves and IC50 values are calculated to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hypoxic response modulation by this compound?

Some studies report this compound inhibits hypoxia-induced HIF-1 activation , while others note variability in cell-type-specific responses. To address this:

- Use isogenic cell lines to control genetic background.

- Standardize hypoxia conditions (e.g., 1% O2 vs. chemical hypoxia mimetics).

- Validate findings with orthogonal assays (e.g., qPCR for HIF-1 target genes VEGF and GLUT1) .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

- Formulation: Use DMSO/ethanol stock solutions (<0.1% final concentration) to avoid cytotoxicity.

- Delivery: Nanoencapsulation (e.g., liposomes) improves aqueous dispersion and pharmacokinetics.

- Dosing: Pharmacodynamic studies in rodents recommend intraperitoneal administration with bioavailability monitored via LC-MS/MS .

Q. How do structural modifications of this compound impact its dual activity as a PLA2 inhibitor and RARα agonist?

Structure-activity relationship (SAR) studies involve:

- Chemical synthesis: Modifying the furanone or terpene moieties.

- Functional assays: Testing PLA2 inhibition (via arachidonic acid release assays) and RARα activation (transactivation assays).

- Computational modeling: Predicting binding affinity changes using molecular dynamics simulations .

Q. What methodologies address batch-to-batch variability in this compound sourced from different marine sponges?

- Metabolomic profiling: Compare sponge extracts via LC-HRMS to identify co-extracted compounds affecting activity.

- Semi-synthesis: Use a consistent synthetic intermediate (e.g., sesterterpene backbone) to ensure reproducibility.

- Ecological factors: Document sponge collection sites and seasons to account for environmental influences on metabolite production .

Methodological Considerations

Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect effects on cell proliferation?

- Genetic knockdown: Silence RARα or PLA2 in target cells to isolate mechanism-specific effects.

- Time-course assays: Monitor early (e.g., 24h) vs. late (e.g., 72h) responses to distinguish primary and secondary effects.

- Pathway inhibition: Use selective inhibitors (e.g., RARα antagonist ER50891) to block specific signaling nodes .

Q. What are best practices for replicating this compound studies across laboratories?

- Detailed protocols: Publish step-by-step methods for extraction, handling, and assay conditions (e.g., buffer pH, temperature).

- Reference standards: Use commercially available this compound (CAS 111149-87-2) with Certificate of Analysis.

- Data sharing: Deposit raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo .

Q. How can contradictory findings about this compound’s cytotoxicity be systematically evaluated?

- Toxicity screening: Use panels of cell lines (normal vs. cancerous) and multiparametric assays (e.g., ATP content, membrane integrity).

- Meta-analysis: Aggregate published IC50 values and assess covariates (e.g., cell culture media, serum concentration).

- Mechanistic studies: Link cytotoxicity to specific pathways (e.g., ROS generation, mitochondrial depolarization) via flow cytometry or Seahorse assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.